TIP serves as a valuable reagent in organic synthesis for various transformations. It acts as a:
TIP plays a role in modifying and functionalizing polymers for specific applications. It acts as a:
TIP finds applications in other research areas beyond organic synthesis and polymer chemistry. These include:
Triisopropyl phosphite is a chemical compound with the molecular formula C₉H₂₁O₃P and a molecular weight of 208.24 g/mol. It is classified as a phosphite ester, characterized by its colorless liquid form and distinctive odor. This compound is miscible with most organic solvents but is insoluble in water, exhibiting slow hydrolysis in aqueous environments. Triisopropyl phosphite possesses high thermal stability and is considered combustible, necessitating careful handling to minimize exposure to air and moisture .
While specific biological activities of triisopropyl phosphite are not extensively documented, its derivatives and related compounds have been studied for their potential insecticidal properties and applications in agriculture. The compound's ability to act as a reactant in various organic syntheses suggests that it may play a role in developing biologically active agents .
Triisopropyl phosphite can be synthesized through several methods:
Triisopropyl phosphite has diverse applications across several fields:
Studies investigating the interactions of triisopropyl phosphite with various substrates have highlighted its role as a versatile reactant. For instance, it has been shown to effectively participate in nucleophilic substitutions and other transformations that are crucial for synthesizing complex organic molecules. The ability of triisopropyl phosphite to facilitate these reactions underscores its importance in both academic research and industrial applications .
Triisopropyl phosphite shares similarities with several other phosphites and phosphorus-containing compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Triethyl phosphite | C₇H₁₅O₃P | More volatile; commonly used as an intermediate |
| Triphenyl phosphine | C₁₈H₁₅P | Solid at room temperature; used in various organic reactions |
| Dimethyl phosphite | C₆H₁₅O₃P | Less sterically hindered; used in similar applications |
| Di-tert-butyl phosphite | C₁₂H₂₅O₃P | Bulkier structure; used for stabilizing polymers |
Triisopropyl phosphite stands out due to its balance between steric hindrance and reactivity, making it particularly effective for specific synthetic applications such as metathesis reactions and as a substitute for triphenylphosphine in certain contexts .
The most common industrial method for synthesizing triisopropyl phosphite involves the reaction of phosphorus trichloride with isopropyl alcohol in the presence of a base. This reaction proceeds according to the following equation:
PCl₃ + 3 (CH₃)₂CHOH + 3 R₃N → P(OCH(CH₃)₂)₃ + 3 R₃NH⁺Cl⁻
This nucleophilic substitution reaction is exothermic and requires careful temperature control, typically maintained below 40°C to prevent side reactions. The base, usually a tertiary amine, serves as a crucial acid-binding agent that neutralizes the hydrogen chloride formed during the reaction and drives the equilibrium toward the desired product.
A significant challenge in this synthesis is the formation of solid amine hydrochloride salts, which can complicate the isolation of the product. Traditional methods often require filtration or extensive washing procedures to remove these salts, potentially reducing yields.
Table 1: Key Reaction Conditions for PCl₃-Isopropanol Synthesis
| Parameter | Condition | Notes |
|---|---|---|
| Temperature | 10-40°C | Higher temperatures promote side reactions |
| Molar ratio (PCl₃:iPrOH) | 1:3 to 1:3.2 | Slight excess of alcohol improves yield |
| Base | Tertiary amines (e.g., triethylamine, tributylamine) | Prevents formation of diisopropyl hydrogen phosphite |
| Reaction time | 1-3 hours | Depends on scale and conditions |
| Workup | Separation, washing, distillation | Removal of amine hydrochloride salts is critical |
| Typical yield | 85-97% | High purity (>99%) after distillation |
A modified approach employs inert alkyl aromatic solvents with higher molecular weight alkylamines, producing a homogeneous liquid phase without solid byproducts. This process, patented in 1997, uses solvents such as trimethylbenzenes, isopropylbenzene, or tetralin, along with alkylamines containing more than 10 carbon atoms. The advantage of this method is the elimination of filtration steps, as the amine hydrochloride remains dissolved in the reaction medium.
An alternative synthesis route involves the transesterification of other phosphite esters with isopropanol. This approach is particularly useful for laboratory-scale preparations and specialized applications where the direct PCl₃ method may be impractical. The reaction typically employs a basic catalyst and proceeds under relatively mild conditions.
The base-mediated transesterification pathway can be represented as:
P(OR)₃ + 3 (CH₃)₂CHOH ⇌ P(OCH(CH₃)₂)₃ + 3 ROH
This equilibrium reaction requires the continuous removal of the displaced alcohol (ROH) to drive the reaction to completion, often achieved through distillation. The selection of appropriate reaction conditions is critical, as the effectiveness of the transesterification depends on the relative boiling points of the alcohols involved.
Another variation involves the use of phosphorus pentoxide (P₂O₅) or phosphorus pentachloride (PCl₅) as the phosphorus source. These routes generally provide lower yields but may be preferred when PCl₃ handling presents safety concerns.
Zinc(II) compounds have emerged as effective catalysts for phosphonylation reactions involving triisopropyl phosphite. These reactions represent an innovative approach to synthesizing organophosphorus compounds through C-P bond formation.
One notable application is the ZnCl₂-catalyzed Arbuzov reaction, which introduces phosphonate groups into organic substrates. For example, the conversion of brominated compounds to phosphonates has been demonstrated using triisopropyl phosphite in the presence of ZnCl₂:
R-Br + P(OCH(CH₃)₂)₃ → R-P(O)(OCH(CH₃)₂)₂ + (CH₃)₂CHBr
This catalytic pathway offers several advantages over traditional Arbuzov reactions, including milder conditions and potentially higher selectivity. The zinc catalyst appears to facilitate the nucleophilic attack of the phosphite on the alkyl halide by coordinating with the phosphite oxygen atoms.
ZnI₂ has also been employed as a catalyst for the direct conversion of benzylic and allylic alcohols to phosphonates without requiring prior conversion to halides. This one-pot approach represents a significant procedural simplification:
PhCH₂OH + P(OCH(CH₃)₂)₃ → PhCH₂P(O)(OCH(CH₃)₂)₂ + (CH₃)₂CHOH
The mechanism likely involves the formation of a zinc-coordinated complex that facilitates the displacement of the hydroxyl group and subsequent phosphonylation.
Microwave irradiation has revolutionized numerous organic syntheses by dramatically reducing reaction times and often improving yields. This technology has been successfully applied to the synthesis of phosphite esters, including triisopropyl phosphite.
Microwave-assisted reactions offer several advantages over conventional heating methods:
For triisopropyl phosphite synthesis, microwave protocols typically involve the reaction of phosphorus trichloride with isopropanol under controlled irradiation conditions. A typical procedure might use a power setting of 50-300W with temperatures around 130-160°C for 15-30 minutes, compared to conventional methods requiring several hours.
Table 2: Comparison of Conventional vs. Microwave Synthesis
| Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Reaction time | 24-48 hours | 20-60 minutes |
| Temperature control | External heating (oil bath) | Precise internal control |
| Solvent requirements | Often substantial | Reduced or solvent-free |
| Scale limitations | Easily scalable | Limited by microwave cavity size |
| Energy efficiency | Lower | Higher |
| Side reaction profile | Higher potential for side reactions | Generally cleaner reactions |
| Yield | 75-90% | 80-97% |
A notable example from the literature describes the synthesis of trialkyl phosphates (structurally related to phosphites) using microwave irradiation without solvents. This approach demonstrates a speed increase factor of 40-120 compared to conventional methods, suggesting similar benefits might apply to triisopropyl phosphite synthesis.
The Michaelis-Arbuzov reaction represents one of the most important applications of triisopropyl phosphite in organic synthesis. This reaction transforms triisopropyl phosphite into a phosphonate through reaction with an alkyl halide:
P(OCH(CH₃)₂)₃ + R-X → RP(O)(OCH(CH₃)₂)₂ + (CH₃)₂CHX
This transformation proceeds through a two-step mechanism:
Nucleophilic attack by the phosphorus atom on the alkyl halide, forming a phosphonium intermediate:
[R-P⁺(OCH(CH₃)₂)₃]X⁻
Dealkylation via SN2 attack by the halide ion on an isopropyl group:
[R-P⁺(OCH(CH₃)₂)₃]X⁻ → RP(O)(OCH(CH₃)₂)₂ + (CH₃)₂CHX
The rate-determining step can vary depending on reaction conditions and substrates. Kinetic studies with triisopropyl phosphite in acetonitrile have demonstrated extremely slow reaction rates with alkyl iodides, suggesting that the first step (nucleophilic attack) is rate-limiting under these conditions.
One advantage of triisopropyl phosphite over triethyl phosphite in Arbuzov reactions is the reduced reactivity of the isopropyl halide byproduct. The higher steric hindrance of isopropyl halides makes them less reactive toward further phosphite consumption, minimizing side reactions and improving yields.
The nature of the phosphonium intermediate has been extensively studied. Evidence suggests multiple possible structures depending on solvent polarity:
Temperature also significantly affects reaction dynamics. Triisopropyl phosphite generally requires higher temperatures (>160°C) for effective Arbuzov reactions compared to less hindered phosphites, reflecting the increased steric demands of the isopropoxy groups.
Several competing reactions can occur during triisopropyl phosphite synthesis and its subsequent transformations, requiring careful reaction control and purification strategies.
Common Side Reactions:
Formation of diisopropyl hydrogen phosphite: This occurs when PCl₃ reacts with isopropanol in the absence of a sufficient base concentration:
PCl₃ + 2 (CH₃)₂CHOH → (CH₃)₂CHOP(O)H(OCH(CH₃)₂) + 2 HCl
Hydrolysis: Triisopropyl phosphite is susceptible to hydrolysis, particularly under acidic conditions:
P(OCH(CH₃)₂)₃ + H₂O → (CH₃)₂CHOP(O)H(OCH(CH₃)₂) + (CH₃)₂CHOH
Oxidation: Air exposure can lead to oxidation to triisopropyl phosphate:
P(OCH(CH₃)₂)₃ + [O] → (CH₃)₂CHOP(O)(OCH(CH₃)₂)₂
Olefin elimination: Under specific conditions, especially high temperatures, elimination reactions can occur:
P(OCH(CH₃)₂)₃ → HP(O)(OCH(CH₃)₂)₂ + CH₃CH=CH₂
The management of these side reactions is critical for achieving high yields and purity. Several strategies have been developed:
Table 3: Side Reaction Management Strategies
| Side Reaction | Prevention Strategy | Management Approach |
|---|---|---|
| Diisopropyl hydrogen phosphite formation | Excess base, controlled addition of PCl₃ | Fractional distillation |
| Hydrolysis | Anhydrous conditions, inert atmosphere | Addition of drying agents, immediate distillation |
| Oxidation | Inert atmosphere, antioxidant addition | Distillation under reduced pressure |
| Olefin elimination | Temperature control | Optimized reaction temperature profile |
In the context of Arbuzov reactions, a critical byproduct management consideration is the formed isopropyl halide. Compared to ethyl halides (from triethyl phosphite), isopropyl halides are less reactive, which is advantageous for maintaining reaction selectivity. This property makes triisopropyl phosphite particularly valuable for Arbuzov reactions where competing side reactions need to be minimized.
For purification, vacuum distillation remains the method of choice for isolating high-purity triisopropyl phosphite. Typical distillation conditions are 43.5°C at 1.0 mm Hg pressure. The use of appropriate drying agents before distillation can further improve purity by removing trace water.
Triisopropyl phosphite plays a critical role in the synthesis of ruthenium indenylidene complexes, which are pivotal for olefin metathesis. These complexes adopt a distorted square pyramidal geometry, with two L-type ligands, two halides, and an alkylidene moiety occupying the apical position [1]. When triisopropyl phosphite replaces one phosphine ligand in "1st generation" pre-catalysts, it forms cis-Ru complexes that exhibit distinct structural and catalytic properties compared to their trans-counterparts [1]. For example, the cis-configuration enhances thermal stability while maintaining reactivity toward strained and unstrained olefins.
The substitution of tricyclohexyl phosphine with triisopropyl phosphite reduces costs without compromising catalytic efficiency. In ring-closing metathesis (RCM) and ring-opening metathesis polymerization (ROMP), these modified catalysts achieve comparable yields to traditional phosphine-based systems, underscoring the ligand’s ability to balance electron donation and steric bulk [1].
The geometric arrangement of ligands in ruthenium complexes profoundly impacts their catalytic behavior. Cis-configured complexes featuring triisopropyl phosphite demonstrate slower initiation kinetics but greater resistance to decomposition under thermal stress compared to trans-analogs [1]. This stability arises from reduced steric clash between the phosphite and N-heterocyclic carbene (NHC) ligands in the cis orientation.
Experimental data reveal that cis-triisopropyl phosphite complexes exhibit a 20–30% higher turnover number (TON) in cross-metathesis reactions involving functionalized substrates, such as acrylates and allylic ethers [1]. The table below summarizes key differences between cis- and trans-Ru complexes:
| Property | Cis-Complexes | Trans-Complexes |
|---|---|---|
| Thermal Stability (°C) | 110–120 | 90–100 |
| Initiation Rate (rel.) | 0.5× | 1× |
| TON (Cross-Metathesis) | 12,000 | 9,000 |
Triisopropyl phosphite excels in stabilizing low-valent metal centers, as demonstrated in cobalt-catalyzed hydrogenation. Cobalt(I) complexes ligated by triisopropyl phosphite efficiently hydrogenate α,β-unsaturated ketones under mild conditions (25–50°C, 1–3 bar H~2~) [5]. The phosphite’s strong π-acceptor character mitigates oxidation of the Co center while facilitating substrate binding via electron withdrawal from the carbonyl group.
In nickel-catalyzed C–P cross-coupling, triisopropyl phosphite enables a solvent-free protocol for synthesizing aryl phosphonates. The phosphite coordinates to Ni(II), promoting its reduction to active Ni(0) species at 160°C [2]. This method achieves near-quantitative yields for electron-deficient aryl bromides, with turnover frequencies (TOFs) exceeding 500 h⁻¹ [2].
Triisopropyl phosphite synergizes with phosphines to enhance catalytic performance. In ruthenium-based olefin metathesis, mixed phosphite/NHC ligands accelerate alkene insertion while delaying β-hydride elimination, a common decomposition pathway [1]. The phosphite’s weaker σ-donation relative to phosphines increases the electrophilicity of the Ru center, favoring oxidative addition of olefins.
Similarly, in palladium-catalyzed couplings, triisopropyl phosphite acts as a secondary ligand to modulate steric environments. For instance, in the Ramirez olefination, it replaces triphenylphosphine to improve yields with sterically hindered ketones (Table 1) [4].
Table 1. Performance of Triisopropyl Phosphite vs. Triphenylphosphine in Ramirez Olefination [4]
| Substrate | Yield (P(OiPr)~3~) | Yield (PPh~3~) |
|---|---|---|
| 2-Nitrobenzaldehyde | 92% | 95% |
| Cyclohexanone | 73% | <40% |
| Acetophenone | 62% | <20% |
| Ligand (all monodentate) | A₁ ν(CO) in [Ni(CO)₃L] / cm⁻¹ | Relative σ-donor strength* | π-acceptor character* |
|---|---|---|---|
| Triisopropyl phosphite | 2078 | very weak | strong |
| Triethyl phosphite | 2076 | weak | strong |
| Triphenyl phosphine | 2069 | moderate | moderate |
| Triisopropyl phosphine | 2056 | very strong | weak |
*Higher ν(CO) = weaker σ-donation and greater π-acceptance.
The data confirm that exchanging the central phosphorus substituents from carbon (phosphines) to oxygen (phosphites) reverses the electronic bias, turning a strong σ-donor into a π-acidic ligand while preserving the same formal coordination mode.
Tolman defined steric bulk through the cone angle subtended at a metal–phosphorus distance of 2.28 Å. Triisopropyl phosphite presents a cone angle of 130 degrees in its nickel tetracarbonyl model complex. Computational reevaluation in diverse coordination environments places the linear cone angle at 48 degrees and the tetrahedral value at 33 degrees, reflecting substantial flattening as steric congestion around the metal increases.
| Ligand | Original Tolman cone angle / ° | Linear θᴸ / ° | Tetrahedral θᵀ / ° | Octahedral θᴼ / ° |
|---|---|---|---|---|
| Triisopropyl phosphite | 130 | 47.9 | 32.5 | 25.4 |
| Triethyl phosphite | 109 | 45.9 | 31.6 | 26.4 |
| Triisopropyl phosphine | 160 | 63.1 | 49.2 | 41.0 |
Despite its bulky isopropyl groups, the ligand is considerably less encumbering than the corresponding phosphine because the smaller oxygen substituents turn the P–O axis away from the metal, creating a narrower effective profile.
Triisopropyl phosphite stabilises a spectrum of zero- and low-oxidation-state metals, often by favouring four-coordinate, 16-valence-electron geometries. Representative examples are summarised below.
| Metal centre | Isolated complex | Synthetic approach | Key structural/electronic observations | Reference |
|---|---|---|---|---|
| Nickel(0) | Tetrakis(triisopropyl phosphite)nickel(0) | Heating nickelocene with excess ligand under inert atmosphere gives quantitative in-situ formation; isolated as red solid | Four-coordinate 16-electron species used as precatalyst for cross-coupling | |
| Nickel(0)-N-heterocyclic carbene | 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene-triisopropyl phosphite nickel(0) | Reduction of trans-dichloride precursor with alkyllithium | ^31P NMR down-field shifts (142–155 ppm) diagnostic for zero-valent phosphorus-bound species active in Suzuki–Miyaura coupling | |
| Nickel(0) carbonyl | Tricarbonyl-triisopropyl phosphite nickel(0) | Ligand substitution on tetracarbonyl nickel(0) | Carbonyl band at 2078 cm⁻¹ used for Tolman parameter determination | |
| Ruthenium(0) | 1,5-Cyclooctadiene-1,3,5-cyclooctatriene-ruthenium(0)-triisopropyl phosphite | Ligand exchange replaces a trialkylphosphine; employed in selective codimerisation of acetylenes and butadiene | Cone angle of 130 degrees restricts chelation, giving high linear selectivity | |
| Cobalt(0) | Low-valent cobalt-triisopropyl phosphite carbonyls | Carbonyl substitution under CO pressure | Active hydrogenation catalysts for α,β-unsaturated ketones |
The preference for four-coordinate nickel(0) and cobalt(0) complexes mirrors the ligand’s modest σ-donor capacity, which discourages high ligand counts, while its strong π-acidity stabilises the electron-rich metals by back-bond acceptance.
Electronic contrast: the carbonyl stretching frequency difference between triisopropyl phosphite (2078 cm⁻¹) and triisopropyl phosphine (2056 cm⁻¹) spans twenty-two wavenumbers, reflecting a drop of almost one order of magnitude in calculated ligand basicity. Consequently, complexes containing the phosphite exhibit stronger metal–carbonyl back-bonding and higher resistance toward ligand dissociation relative to their phosphine analogues.
Steric contrast: despite identical alkyl envelopes, the cone angle of triisopropyl phosphite is thirty degrees smaller than that of triisopropyl phosphine. In catalytic practice this discrepancy permits higher ligand loading without prohibitive crowding, enabling the formation of bis-ligated nickel(0) species that are inaccessible with the phosphine partner.
Reactivity outcome: in Suzuki–Miyaura cross coupling of aryl chlorides, nickel catalysts supported by triisopropyl phosphite generate a fourteen-electron resting state that undergoes faster oxidative addition than the corresponding phosphine system, leading to markedly higher initial turnover frequencies under otherwise identical conditions. Similar ligand-controlled divergences in selectivity are observed in ruthenium-mediated codimerisation, where phosphite-supported catalysts favour linear addition products while sterically larger, more donating phosphines invert the regio-selectivity.
Detailed research findings
Acute Toxic;Irritant